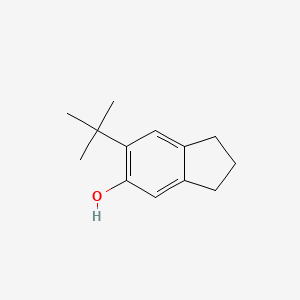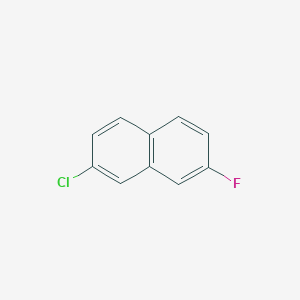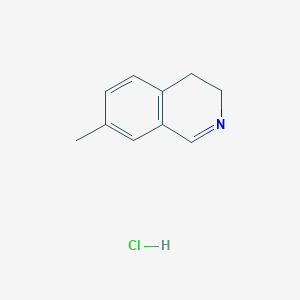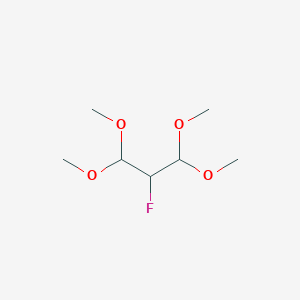
N-Ethylindoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylindoline-4-carboxamide is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of an indoline core with an ethyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the indoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylindoline-4-carboxamide typically involves the amidation of indoline-4-carboxylic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an appropriate solvent like dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethylindoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Ethylindoline-4-amine.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Ethylindoline-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Ethylindoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The indoline core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- N-Methylindoline-4-carboxamide
- N-Propylindoline-4-carboxamide
- N-Ethylindoline-2-carboxamide
Comparison: N-Ethylindoline-4-carboxamide is unique due to the position of the carboxamide group at the fourth position of the indoline ring. This positioning influences its reactivity and biological activity compared to similar compounds with carboxamide groups at different positions. For example, N-Ethylindoline-2-carboxamide may exhibit different binding affinities and biological effects due to the altered spatial arrangement of functional groups.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
N-ethyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)9-4-3-5-10-8(9)6-7-13-10/h3-5,13H,2,6-7H2,1H3,(H,12,14) |
Clé InChI |
GTGJNRVWIMVJBS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=C2CCNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)

![2-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B11910139.png)
![6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11910145.png)


